ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a thiazole ring, an oxazole ring, and a cycloheptane ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Cycloheptane Ring Formation: The cycloheptane ring can be constructed via a cyclization reaction, often using a suitable diene and a dienophile in a Diels-Alder reaction.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclodehydration reaction involving an α-hydroxy ketone and an amide.
Final Coupling: The final step involves coupling the synthesized thiazole, cycloheptane, and oxazole intermediates using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxazole ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ethyl ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.
Substitution: Amines, alcohols, under basic conditions with catalysts like DMAP (4-dimethylaminopyridine).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate can be studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure may impart unique mechanical or chemical properties to these materials.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and oxazole rings could participate in hydrogen bonding or π-π interactions with the target, while the cycloheptane ring could provide steric bulk that influences binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar thiazole structure but lacks the oxazole and cycloheptane rings.
4-Methyl-2-(2-oxo-2H-chromen-3-yl)thiazole-5-carboxylate: Contains a thiazole ring and a chromenone moiety instead of the oxazole and cycloheptane rings.
Ethyl 2-(4-methylthiazol-5-yl)acetate: Similar thiazole structure but with an acetate group instead of the oxazole and cycloheptane rings.
Uniqueness
Ethyl 4-methyl-2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is unique due to its combination of three distinct ring systems. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-3-22-15(21)13-9(2)17-16(24-13)18-14(20)12-10-7-5-4-6-8-11(10)23-19-12/h3-8H2,1-2H3,(H,17,18,20) |
InChI Key |
TXZLDDZXXUPFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC3=C2CCCCC3)C |
Origin of Product |
United States |
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